11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione
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Overview
Description
11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methylphenyl groups, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and thione groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The aromatic rings can also participate in π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-one: Similar structure but with a ketone group instead of a thione group.
11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
The presence of the thione group in 11,12-dihydroxy-4,8-bis(3-methylphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione makes it unique compared to its analogs. This functional group can impart different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H30N2O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4,5-dihydroxy-9,15-bis(3-methylphenyl)-2-oxa-16,18-diazatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),4,6-triene-17-thione |
InChI |
InChI=1S/C29H30N2O3S/c1-16-6-3-8-18(14-16)24-20-12-13-23(32)26(33)27(20)34-29-21(24)10-5-11-22(29)25(30-28(35)31-29)19-9-4-7-17(2)15-19/h3-4,6-9,12-15,21-22,24-25,32-33H,5,10-11H2,1-2H3,(H2,30,31,35) |
InChI Key |
MOKMXDVHASCMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3CCCC4C3(NC(=S)NC4C5=CC=CC(=C5)C)OC6=C2C=CC(=C6O)O |
Origin of Product |
United States |
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